(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
Description
(E)-N-(4-(4-Iodophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring a thiophene-2-yl group and a 4-iodophenyl-substituted thiazole ring. Its structural design integrates halogenated aromatic systems and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
(E)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2OS2/c17-12-5-3-11(4-6-12)14-10-22-16(18-14)19-15(20)8-7-13-2-1-9-21-13/h1-10H,(H,18,19,20)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLLZXBCRMUMOE-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Iodophenyl Group: This step involves the iodination of a phenyl ring, which can be done using iodine and an oxidizing agent.
Formation of the Acrylamide Moiety: This can be synthesized through the reaction of an amine with an acrylate ester under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Industry
In industry, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity : The target compound’s 4-iodophenyl group may reduce synthetic yields compared to methoxy or methyl substituents (e.g., compound 9b: 16% yield vs. T-IV-B: 74% ). Iodination often requires harsh conditions, lowering efficiency.
- Heterocyclic Diversity: Thiazole (target compound) vs. benzothiazole (9b) or pyrimidine (compound 6) alters electronic properties and binding interactions.
Physicochemical Properties
Table 2: Melting Points and Solubility Trends
Key Observations :
- Iodine Impact : The iodine atom in the target compound likely reduces solubility compared to chlorine or methoxy groups, as seen in compound 9 (m.p. 186–187°C ).
- Crystallization : Compounds with polar substituents (e.g., nitro, hydroxyl) show higher melting points and better crystallinity .
Table 3: Reported Bioactivities
Key Observations :
- Receptor Specificity : The target compound’s thiophene and iodophenyl groups may enhance α7 nicotinic acetylcholine receptor (nAChR) binding compared to furan analogs, which show reduced efficacy .
- Anticancer Potential: Thiazole and benzothiazole derivatives (e.g., compound 14, 21% yield ) exhibit cytotoxicity, suggesting the target compound’s iodine could improve tumor selectivity via halogen bonding .
Commercial and Pharmacological Relevance
- Supplier Availability : Derivatives like (E)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride are marketed by multiple suppliers (e.g., Chiral Quest, Apollo Life Sciences) for research use .
- Drug Likeliness : The target compound’s molecular weight (~450 g/mol) and iodine atom may challenge Lipinski’s rule of five, necessitating formulation optimization for oral bioavailability .
Biological Activity
(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring, an iodophenyl group, and a thiophene moiety. Its molecular formula is , with a molecular weight of 382.5 g/mol. The structural features contribute to its diverse biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (K562). The mechanism involves induction of apoptosis through mitochondrial pathways, leading to loss of mitochondrial membrane potential and reactive oxygen species (ROS) generation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
The thiazole ring in the compound interacts with various enzymes and receptors, modulating their activity. This interaction is critical in its anticancer and antimicrobial effects. The iodophenyl group enhances the lipophilicity of the compound, facilitating better cell membrane penetration.
Case Studies
- Cytotoxicity Assays : A study assessed the cytotoxic effects on MDA-MB-231 cells using the MTT assay, revealing an IC50 value indicative of potent activity compared to standard chemotherapeutics .
- Antimicrobial Testing : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing a dose-dependent inhibition of growth .
Data Table: Biological Activity Overview
| Activity Type | Target Cells/Organisms | Mechanism | IC50/Effective Concentration |
|---|---|---|---|
| Anticancer | MDA-MB-231 | Apoptosis via mitochondrial disruption | 10 µM (approx.) |
| Antimicrobial | Staphylococcus aureus | Membrane disruption | 25 µg/mL |
| Antimicrobial | Escherichia coli | Metabolic inhibition | 30 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
